5-Bromo-1-chloro-2-iodo-3-methoxybenzene
Description
Contextualization of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309) within Haloarene Chemistry
Haloarenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms attached to the aromatic ring are substituted by a halogen. geeksforgeeks.org In these compounds, the halogen atom is bonded to an sp² hybridized carbon atom of the aryl group. byjus.comunacademy.com This differs from haloalkanes, where the halogen is attached to an sp³ hybridized carbon. geeksforgeeks.orgbyjus.com The nature of the carbon-halogen (C-X) bond in haloarenes is a key determinant of their chemical behavior, influencing their reactivity in reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. khanacademy.org
This compound is a prime example of a polysubstituted haloarene, distinguished by its intricate substitution pattern. It features three different halogen atoms—bromine, chlorine, and iodine—and a methoxy (B1213986) group on the benzene (B151609) ring. This specific arrangement of an electron-donating group (methoxy) and three distinct electron-withdrawing halogens creates a highly specialized chemical entity. The varying bond strengths and reactivities of the C-I, C-Br, and C-Cl bonds provide a platform for selective chemical modifications, making it a valuable substrate in synthetic chemistry.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.govachemblock.com |
| Molecular Formula | C₇H₅BrClIO | achemblock.comaobchem.com |
| Molecular Weight | 347.37 g/mol | nih.govachemblock.com |
| CAS Number | 1615212-05-9 | achemblock.comaobchem.comchemsrc.com |
| Canonical SMILES | COC1=C(C(=CC(=C1)Br)Cl)I | nih.gov |
| InChIKey | CTORNNBRWKONNW-UHFFFAOYSA-N | nih.gov |
| Monoisotopic Mass | 345.82570 Da | nih.gov |
Significance of Multifunctionalized Aromatic Systems in Organic Synthesis and Chemical Research
Multifunctionalized aromatic systems are compounds that possess several different functional groups on a single aromatic scaffold. These molecules are of immense significance in organic synthesis and chemical research primarily because they serve as versatile building blocks for the construction of more complex molecular architectures. numberanalytics.comresearchgate.net The ability to introduce multiple, distinct reactive sites onto a stable aromatic core allows for a programmed, stepwise approach to synthesis. libretexts.orglibretexts.org
The strategic placement of different functional groups enables chemists to perform a sequence of selective reactions, targeting one group while leaving others intact. For instance, the differential reactivity of aryl-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for the sequential introduction of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This strategic potential is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). byjus.comnumberanalytics.com The structural rigidity and defined spatial arrangement of substituents on an aromatic ring also make these systems important for designing molecules that can interact with specific biological targets. numberanalytics.com
Overview of Research Gaps and Potential Avenues for this compound
Despite its availability as a chemical reagent and its clear potential as a synthetic intermediate, dedicated research focusing specifically on this compound is not extensively documented in publicly accessible literature. achemblock.comaobchem.com The primary research gap is the lack of detailed studies on its specific reactivity, reaction kinetics, and mechanistic pathways under various synthetic conditions. While its utility as a building block is implied, comprehensive reports on its application in the synthesis of specific target molecules are scarce.
This information deficit points toward several potential avenues for future research:
Selective Functionalization: A systematic investigation into the selective functionalization of the three different carbon-halogen bonds is a significant opportunity. Research could focus on optimizing conditions for sequential Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions to build complex molecular scaffolds in a controlled manner.
Synthesis of Novel Compounds: The compound could be used as a precursor to synthesize novel polysubstituted aromatic compounds that are otherwise difficult to access. pressbooks.pub These new molecules could then be evaluated for applications in materials science or as pharmaceutical intermediates.
Biological Screening: Many halogenated aromatic compounds exhibit biological activity. byjus.com A thorough screening of this compound and its derivatives for potential antimicrobial, anticancer, or other pharmacological activities could be a fruitful area of investigation.
Physicochemical Studies: While some physical properties have been computationally predicted, detailed experimental characterization of its properties, such as precise melting and boiling points, solubility in various solvents, and single-crystal X-ray structure, would provide valuable data for chemists working with this compound. nih.govnih.gov
Properties
Molecular Formula |
C7H5BrClIO |
|---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
CTORNNBRWKONNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 5 Bromo 1 Chloro 2 Iodo 3 Methoxybenzene
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For a complex molecule like 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309), this process reveals several potential synthetic routes and highlights key precursor molecules.
The primary bond disconnections in the retrosynthesis of this compound involve the carbon-halogen and carbon-oxygen bonds. The relative reactivity of halogens and their directing effects are paramount in planning a forward synthesis. A logical retrosynthetic approach would prioritize the removal of the most easily introduced or most reactive halogen first.
Key Disconnections and Potential Precursors:
Iodination as the Final Step: Given that iodination is often accomplished with mild electrophilic reagents, a plausible final step is the iodination of a precursor like 3-bromo-5-chloroanisole. This precursor itself could be synthesized from simpler materials.
Halogenation of a Methoxy (B1213986) Precursor: A common strategy involves the sequential halogenation of a methoxybenzene (anisole) derivative. The synthesis could originate from a simpler molecule like 3,5-dibromoanisole (B46405) or m-anisidine.
Sandmeyer-type Reaction Pathway: An alternative route involves the diazotization of a highly substituted aniline (B41778), followed by the introduction of a halogen. For instance, a precursor such as 4-bromo-2-chloro-6-iodo-3-methoxyaniline could be converted to the target compound via a deamination reaction. A similar strategy has been demonstrated for the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from a corresponding aniline derivative. researchgate.net
A plausible retrosynthetic pathway is outlined below, starting from the target molecule and disconnecting substituents to arrive at a simple starting material:
Target: this compound
Disconnect C-I bond: Precursor is 3-Bromo-5-chloroanisole . This is a key intermediate.
Disconnect C-Cl bond: Precursor is 3-Bromoanisole .
Disconnect C-Br bond: Precursor is Anisole (B1667542) .
This analysis suggests that a forward synthesis could begin with anisole, followed by a carefully planned sequence of halogenations to achieve the desired 1,2,3,5-substitution pattern. The order of these steps is critical to ensure correct regiochemistry, dictated by the directing effects of the substituents present at each stage.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization
Modern organic synthesis often employs transition metal-catalyzed reactions to build complex molecules with high precision. While not a classical method for simple halogenation, these reactions are highly relevant for the synthesis of polysubstituted benzenes and for the subsequent use of products like this compound.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
While the primary goal here is the synthesis of this compound, Suzuki coupling can be a strategic tool in the synthesis of highly substituted precursors. researchgate.net More importantly, the target molecule itself is an excellent substrate for sequential, site-selective Suzuki couplings.
The different carbon-halogen bonds in the target molecule have distinct reactivities towards the palladium catalyst, which allows for stepwise functionalization. The general order of reactivity is:
C-I > C-Br > C-Cl
This reactivity differential allows a chemist to selectively react one halogen at a time:
First Coupling: Under mild Suzuki conditions, the C-I bond will react preferentially, allowing for the introduction of an aryl or other group at the C2 position.
Second Coupling: By using more forcing conditions (e.g., higher temperature, different ligand), the C-Br bond can be subsequently coupled.
Third Coupling: The C-Cl bond is the least reactive and requires the most vigorous conditions to participate in the coupling reaction.
This stepwise reactivity makes this compound a valuable building block in medicinal chemistry and materials science for the construction of complex, multi-substituted aromatic structures.
Sonogashira Cross-Coupling for Alkynylation
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org In the context of polyhalogenated systems like this compound, the reaction's utility is defined by its potential for high chemoselectivity. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions, including the Sonogashira, follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl. wikipedia.org This reactivity difference allows for the selective alkynylation at the most labile C-I bond.
By carefully controlling the reaction conditions, a terminal alkyne can be coupled exclusively at the C-2 position (adjacent to the iodine). Several regioselective Sonogashira reactions on polyhalogenated aromatic systems have been reported in the literature. rsc.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the iodo-substituted position. wikipedia.org This selectivity is achieved by using standard Sonogashira catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and a mild amine base. libretexts.org The reaction can be performed under mild conditions, often at room temperature, which further helps to prevent the activation of the less reactive C-Br and C-Cl bonds. wikipedia.orglibretexts.org
Table 1: Regioselective Sonogashira Coupling Conditions
| Parameter | Condition for Selective C-I Coupling | Rationale | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, effective catalysts for C-I bond activation. | libretexts.org |
| Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide, increasing reactivity. | libretexts.org |
| Base | Amine bases (e.g., Et₃N, piperidine) | Acts as a scavenger for the generated HX and helps form the copper acetylide. | wikipedia.org |
| Temperature | Room Temperature | Mild conditions enhance selectivity for the most reactive C-I bond over C-Br and C-Cl. | wikipedia.org |
Ullmann Coupling and its Variants
The Ullmann reaction, traditionally a copper-mediated coupling of two aryl halides to form a biaryl, has evolved significantly from its initial requirement of harsh reaction conditions (e.g., high temperatures). organic-chemistry.orgwikipedia.org Modern Ullmann-type reactions, which include C-O and C-N bond formation, can often proceed under milder conditions, sometimes with the aid of ligands. organic-chemistry.orgmdpi.com In its classic form for C-C bond formation, the reaction involves heating an aryl halide with a stoichiometric amount of copper powder. wikipedia.org
For a polyhalogenated substrate such as this compound, the differential reactivity of the aryl halides is also the primary consideration. The reaction is typically most facile with aryl iodides, followed by aryl bromides and then aryl chlorides. This selectivity is particularly pronounced in modern, catalyzed versions of the Ullmann coupling. Consequently, a symmetrical Ullmann coupling of this compound would be expected to primarily yield a biaryl linked at the C-2 position. Achieving unsymmetrical coupling or coupling at the less reactive bromide or chloride positions would require more specialized catalysts or the use of pre-formed organocopper reagents. organic-chemistry.org While palladium and nickel catalysts have been developed for similar cross-couplings, the classic Ullmann remains copper-driven. wikipedia.org
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgyoutube.com This reaction has become a staple in pharmaceutical and materials chemistry due to its broad substrate scope and high functional group tolerance. wikipedia.org
Similar to the Sonogashira coupling, the Buchwald-Hartwig reaction exhibits excellent chemoselectivity based on the identity of the halogen. The reactivity order is again I > Br > Cl. nih.gov This allows for the selective amination of this compound at the C-2 position. The choice of catalyst system, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are known to be highly effective. youtube.comnih.gov These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com The reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.gov
Table 2: Typical Buchwald-Hartwig Reaction Parameters for Selective C-I Amination
| Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | libretexts.org |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich ligands that promote efficient catalysis. | youtube.comnih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. | nih.gov |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. | nih.gov |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org The methoxy group (-OCH₃) present in this compound is a well-established DMG. wikipedia.orgorganic-chemistry.org
In principle, the methoxy group at C-3 would direct lithiation to either the C-2 or C-4 position. However, the positions are already substituted. The C-2 position is occupied by a very large iodine atom, and the C-4 position is vacant. Therefore, the primary site for DoM would be the C-4 position. However, the presence of halogens complicates this picture. Halogens can undergo lithium-halogen exchange, a competing and often faster reaction than deprotonation, with the reactivity order being I > Br > Cl. With a substrate like this compound, treatment with a strong organolithium base at low temperatures would likely lead to lithium-iodine exchange at the C-2 position rather than ortho-deprotonation at C-4. To favor deprotonation, a milder base like lithium diisopropylamide (LDA) might be employed, as it is less prone to halogen exchange. nih.govacs.org The choice of base and temperature is therefore critical to control the reaction pathway between ortho-metalation and lithium-halogen exchange.
Stereoselective and Chemoselective Synthesis Considerations
Chemoselectivity is a paramount consideration when working with polyfunctionalized molecules like this compound. As detailed in the sections on cross-coupling reactions (2.3.2 and 2.3.4), the significant differences in the reactivity of the C-I, C-Br, and C-Cl bonds allow for highly chemoselective transformations. wikipedia.orgrsc.org By choosing appropriate reaction conditions (catalyst, temperature), one can selectively functionalize one halogen site while leaving the others intact for subsequent reactions. This stepwise functionalization is a key strategy in the synthesis of complex polysubstituted benzenes. libretexts.orglibretexts.orgpressbooks.pub
Stereoselectivity becomes relevant when a reaction involving this compound creates a new chiral center or a center of axial chirality (atropisomerism). The starting molecule itself is achiral. However, if it were to undergo a coupling reaction to form a biaryl compound (e.g., via Ullmann or Suzuki coupling), the introduction of bulky groups at the ortho positions (relative to the newly formed bond) could hinder rotation around the aryl-aryl bond, leading to stable, separable atropisomers. For example, coupling at the C-2 position with another sterically demanding aryl group could potentially lead to atropisomeric products. The synthesis of such products in an enantiomerically enriched form would require the use of chiral ligands or auxiliaries. wikipedia.org
Optimization of Reaction Conditions and Yields for Complex Polyhalogenated Systems
Optimizing reaction outcomes for complex substrates like this compound is crucial for achieving high yields and selectivities. nih.gov Several factors must be carefully controlled to navigate the challenges posed by multiple reactive sites.
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of the palladium catalyst and, more importantly, the ligand is critical. Bulky, electron-rich phosphine ligands often provide the best results by promoting the desired oxidative addition and reductive elimination steps while minimizing side reactions. youtube.com
Solvent and Base: The solvent can influence catalyst solubility and activity, while the choice of base can affect both the rate and selectivity of the reaction. For instance, in Buchwald-Hartwig aminations, different bases may be optimal for different amine-aryl halide combinations. nih.gov
Temperature and Reaction Time: Lowering the reaction temperature is a common strategy to enhance chemoselectivity, for example, to favor reaction at a C-I bond over a C-Br bond. wikipedia.org Reaction times must be optimized to ensure complete conversion of the starting material without promoting side reactions or product decomposition.
Minimizing Side Reactions: In polyhalogenated systems, side reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) can be problematic. This can sometimes occur in Sonogashira couplings. acs.org Careful selection of reaction parameters, including the exclusion of moisture and oxygen, can help to suppress these unwanted pathways. researchgate.net Modern approaches using data-driven methods and high-throughput experimentation are also being employed to accelerate the optimization of complex reaction conditions. nih.gov
Reaction Chemistry and Mechanistic Investigations of 5 Bromo 1 Chloro 2 Iodo 3 Methoxybenzene
Reactivity of Multiple Halogen Substituents (Bromine, Chlorine, Iodine)
The presence of iodine, bromine, and chlorine on the same aromatic ring imparts a hierarchical reactivity that can be exploited for selective functionalization. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl, which generally dictates the order of reactivity in many transformations, particularly in transition metal-catalyzed reactions.
Differential Reactivity of Halogens in Cross-Coupling Reactions
In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, the different carbon-halogen bonds on 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309) can be addressed with high selectivity. The oxidative addition of a low-valent metal catalyst (e.g., Palladium(0) or Nickel(0)) to the carbon-halogen bond is typically the rate-determining step, and its rate follows the established trend: C-I > C-Br > C-Cl. acs.org
This inherent reactivity difference allows for stepwise and site-selective functionalization. researchgate.net By carefully controlling the reaction conditions—including the choice of catalyst, ligands, temperature, and reaction time—it is possible to replace the iodine atom first, followed by the bromine, and finally the chlorine. acs.orgresearchgate.net For instance, milder conditions will favor the reaction at the most labile C-I bond, leaving the C-Br and C-Cl bonds intact. Subsequently, more forcing conditions or a different catalyst/ligand system can be employed to activate the C-Br bond, and so on. The use of specific ligands can be critical in modulating the catalyst's reactivity to achieve the desired chemoselectivity. researchgate.netorganic-chemistry.org
Table 1: Illustrative Regioselectivity in Palladium-Catalyzed Suzuki Coupling This table illustrates the generally expected outcomes for the reaction of this compound with an arylboronic acid under varying conditions, based on established principles of halogen reactivity.
| Reaction Conditions | Expected Major Product | Reactive Site |
| Pd(PPh₃)₄, Na₂CO₃, 25-50°C | 2-Aryl-5-bromo-1-chloro-3-methoxybenzene | C-I |
| Pd(dppf)Cl₂, K₃PO₄, 80°C | 2,5-Diaryl-1-chloro-3-methoxybenzene | C-I and C-Br |
| (t-Bu₃P)₂Pd, K₃PO₄, >100°C | 1,2,5-Triaryl-3-methoxybenzene | C-I, C-Br, and C-Cl |
Note: The specific conditions and outcomes can vary depending on the exact substrates and reagents used.
Halogen Dance Reactions and Halogen-Metal Exchange Processes
Beyond cross-coupling, the halogens are susceptible to other selective transformations.
Halogen Dance Reactions: In the presence of a strong, non-nucleophilic base, polyhalogenated aromatics can undergo a "halogen dance," which involves the migration of a halogen atom to a different position on the ring. chemeurope.comrsc.org This rearrangement proceeds through a deprotonation-reprotonation sequence involving an aryl anion intermediate. chemeurope.comresearchgate.net For this compound, treatment with a reagent like lithium diisopropylamide (LDA) could potentially deprotonate the C6 position, and the resulting carbanion could induce the migration of the bromine or even the chlorine atom to an adjacent, thermodynamically more stable position, although the outcome would be complex due to the multiple halogens present.
Halogen-Metal Exchange: This is a powerful method for generating organometallic reagents. The reaction rate is kinetically controlled and follows the same reactivity trend as cross-coupling: I > Br > Cl. wikipedia.org When this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, a rapid exchange occurs preferentially at the C-I bond. wikipedia.org This process generates a highly reactive aryllithium species, 2-lithio-5-bromo-1-chloro-3-methoxybenzene, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group specifically at the C2 position. Selective exchange at the C-Br bond can sometimes be achieved using specific reagents or by blocking the more reactive sites. mdpi.com
Table 2: Expected Products of Halogen-Metal Exchange
| Reagent | Temperature | Expected Intermediate | Subsequent Quench (E⁺) | Final Major Product |
| n-BuLi | -78 °C | 2-Lithio-5-bromo-1-chloro-3-methoxybenzene | H₂O | 5-Bromo-1-chloro-3-methoxybenzene |
| n-BuLi | -78 °C | 2-Lithio-5-bromo-1-chloro-3-methoxybenzene | CO₂ then H⁺ | 5-Bromo-3-chloro-2-methoxybenzoic acid |
| i-PrMgCl·LiCl | 0 °C to RT | 2-(Chloromagnesio)-5-bromo-1-chloro-3-methoxybenzene | (CH₃)₂C=O then H⁺ | 2-(5-Bromo-3-chloro-2-methoxyphenyl)propan-2-ol |
Influence of the Methoxy (B1213986) Group on Aromatic Reactivity
The methoxy (-OCH₃) group is a powerful modulator of the aromatic ring's electronic character, exerting both resonance and inductive effects that influence its reactivity. vaia.comnih.gov
Directing Effects in Electrophilic Substitution
The methoxy group is a strongly activating, ortho, para-director for electrophilic aromatic substitution (EAS). organicchemistrytutor.comyoutube.com This is due to the donation of electron density from the oxygen's lone pairs into the benzene (B151609) ring's π-system via resonance. vaia.comyoutube.com This effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to the methoxy group, making them highly susceptible to attack by electrophiles. organicchemistrytutor.comtiktok.com
In this compound, the ortho positions (C2 and C4) are already substituted. The para position (C6) is the only one bearing a hydrogen atom. While the three halogen atoms are deactivating towards EAS due to their inductive electron withdrawal, the powerful activating and directing effect of the methoxy group dominates. vaia.commsu.edu Therefore, any electrophilic substitution reaction (e.g., nitration, Friedel-Crafts acylation) would be strongly directed to the C6 position, the site of highest electron density.
Activation Towards Nucleophilic Substitution
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comnih.gov The electron-donating resonance effect of the methoxy group generally deactivates an aromatic ring toward SₙAr by increasing its electron density. youtube.com
Intramolecular Cyclization and Annulation Reactions
The unique substitution pattern of this compound makes it an excellent precursor for constructing complex polycyclic and heterocyclic systems via intramolecular reactions. These reactions are often more efficient than their intermolecular counterparts due to the high effective concentration of the reacting partners. wikipedia.org
A common strategy involves installing a side chain containing an electrophilic functional group onto the aromatic ring, followed by an intramolecular cyclization. For example, a side chain could be introduced at the C6 position via electrophilic substitution. A subsequent halogen-metal exchange, preferentially at the C2-iodo position, would generate a potent aryl nucleophile. wikipedia.org This nucleophile could then attack the electrophilic side chain, leading to the formation of a new fused ring. This synthetic approach, known as the Parham cyclization, is a powerful tool for building heterocycles. wikipedia.org
For instance, if a derivative such as N-allyl-5-bromo-3-chloro-2-methoxybenzamide were prepared, a halogen-metal exchange at the C5-bromo position (assuming the C2-iodo was already functionalized) could initiate an intramolecular attack on the allyl group to form a dihydroisoquinolinone ring system, a core structure found in many alkaloids. nih.gov Such strategies highlight the potential of this compound as a building block for creating diverse and complex molecular architectures. youtube.com
Heteroannulation Pathways for Forming Fused Ring Systems
Heteroannulation involves the formation of a new heterocyclic ring onto an existing ring system. In the context of this compound, this can be envisioned through sequential cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is key to controlling the regioselectivity of these transformations.
For instance, a plausible synthetic route to a fused system like a dibenzofuran (B1670420) derivative would involve an initial palladium-catalyzed coupling at the most reactive C-I bond. This could be followed by an intramolecular cyclization. A general strategy for synthesizing dibenzofurans involves the photoinduced reaction between an o-arylphenol and an o-dihalobenzene, proceeding through a radical nucleophilic substitution (SRN1) mechanism. mit.edu While specific studies on this compound are not extensively documented in this context, the principles of such reactions provide a framework for its potential application.
Similarly, the synthesis of carbazole (B46965) derivatives, another important class of fused heterocycles, can be achieved through various methods, including the copper-catalyzed cyclization of N-aryl-2-aminobiphenyls or the palladium-catalyzed amination of dihalogenated biphenyls. The application of this compound in such syntheses would likely involve initial functionalization at the C-I or C-Br bond to introduce a necessary amino or aryl group, followed by a ring-closing step.
Cyclocondensation Reactions
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. The application of this compound in such reactions would typically require prior conversion of one of its functional groups into a reactive moiety suitable for condensation.
For example, if the methoxy group were to be demethylated to a phenol, this could then participate in a condensation reaction with a suitable partner. The synthesis of fused pyrimidine (B1678525) systems has been demonstrated through the Michael reaction of chalcones with nucleophiles like 5-aminopyrazoles. science.gov While not a direct cyclocondensation of the title compound, this illustrates a general strategy where a functionalized derivative could be employed.
Further Functionalization and Derivatization
The presence of multiple reactive sites on this compound allows for a variety of post-synthetic modifications, enabling the introduction of diverse functional groups and the alteration of the core structure.
Replacement of Halogens by Other Functional Groups
The halogen atoms on the benzene ring are susceptible to replacement by other functional groups through various metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the halogens allows for selective functionalization. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.comresearchgate.net The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl, allowing for stepwise functionalization. For instance, a Sonogashira coupling could be selectively performed at the C-I bond, followed by a Suzuki coupling at the C-Br bond under different reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): While generally less reactive towards SNAr than activated systems, the halogen atoms can be replaced by strong nucleophiles under forcing conditions. The leaving group ability in SNAr reactions typically follows the order I > Br > Cl. Therefore, the iodine atom would be the most susceptible to substitution, followed by bromine and then chlorine. The presence of electron-withdrawing groups on the ring can facilitate these reactions. researchgate.net
Transformations Involving the Methoxy Group
The methoxy group offers another site for chemical modification, primarily through ether cleavage.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the cornerstone for determining the precise structure of 5-bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309) in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis for Precise Structural Elucidation
While specific experimental data for this compound is not widely published, the expected NMR spectra can be predicted based on the substituent effects on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct aromatic proton signals and one signal for the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the four different substituents. The electron-donating methoxy group (-OCH₃) will shield nearby protons, shifting them to a higher field (lower ppm), while the electron-withdrawing halogens (Br, Cl, I) will deshield them, causing a downfield shift. The two aromatic protons are expected to appear as doublets due to coupling with each other. The methoxy group protons will appear as a sharp singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the methoxy group will be shifted to a lower field, while the carbons bonded to the halogens will also experience significant shifts depending on the specific halogen's electronegativity and size.
A detailed analysis of coupling constants (J-coupling) in the high-resolution ¹H NMR spectrum would provide further confirmation of the substitution pattern. The magnitude of the coupling constant between the two aromatic protons would be consistent with a meta-relationship.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~130-135 |
| C2 | - | ~90-95 |
| C3 | - | ~155-160 |
| C4 | ~7.0-7.3 (d) | ~115-120 |
| C5 | - | ~118-123 |
| C6 | ~7.3-7.6 (d) | ~125-130 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Connectivity Determination
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this compound, a cross-peak between the two aromatic proton signals would definitively establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary (non-protonated) carbons. For instance, correlations from the methoxy protons to the C3 carbon, and from the aromatic protons to adjacent quaternary carbons, would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For this molecule, a NOESY spectrum could show a correlation between the methoxy protons and the proton at the C4 position, further confirming the regiochemistry.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅BrClIO), the calculated monoisotopic mass is 345.8257 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). Analysis of the fragmentation pathways can help to confirm the connectivity of the substituents. For instance, the loss of a methyl radical (•CH₃) or a bromo radical (•Br) from the molecular ion would produce specific fragment ions that can be identified by their exact mass.
Predicted Isotopic Pattern for the Molecular Ion of this compound
| Isotopologue | m/z (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₅⁷⁹Br³⁵ClIO | 345.8257 | 100 |
| C₇H₅⁸¹Br³⁵ClIO | 347.8236 | ~98 |
| C₇H₅⁷⁹Br³⁷ClIO | 347.8227 | ~32 |
Note: This table presents a simplified prediction. The actual spectrum would be a composite of these peaks.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring. The region of the spectrum below 1000 cm⁻¹ would contain complex vibrations related to the C-Br, C-Cl, and C-I bonds.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. This technique could be particularly useful for observing the vibrations of the carbon-halogen bonds.
The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering insights into its conformational properties.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Advanced Hyphenated Techniques for Characterization and Purity Assessment
Ion Mobility-Mass Spectrometry (IM-MS) and Experimental Collision Cross Section Measurements
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. tandfonline.comresearchgate.net This method separates gas-phase ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge. polyu.edu.hknih.gov The fundamental principle involves measuring the velocity of an ion as it travels through a stationary buffer gas under the influence of a weak electric field. researchgate.net This process allows for the differentiation of ions that may be isobaric (having the same mass) but possess different three-dimensional structures, such as isomers. rsc.orgresearchgate.netnih.gov
For a molecule such as this compound, IM-MS offers significant analytical advantages. The technique can provide a unique identifier known as the Collision Cross Section (CCS). The CCS is a robust and characteristic physical parameter representing the effective area of the ion as it tumbles and interacts with the buffer gas (typically nitrogen or helium). acs.orgnih.gov This value is highly sensitive to the ion's conformation, making it an invaluable tool for structural elucidation. nih.gov
Experimental CCS values are determined by measuring the ion's drift time through a mobility cell. acs.org In Drift Tube Ion Mobility Spectrometry (DTIMS), a uniform electric field is applied, and the CCS can be calculated directly from the measured drift time using the Mason-Schamp equation, providing a "first-principles" measurement. acs.orgnih.gov Other common forms of ion mobility, such as Traveling Wave Ion Mobility Spectrometry (TWIMS), rely on calibration with compounds of known CCS values to determine the CCS of an analyte. nih.govnih.gov The coupling of ion mobility with high-resolution mass spectrometry enhances the peak capacity and confidence in compound identification in complex mixtures. nih.govchromatographyonline.com
The primary research application of IM-MS for a compound like this compound would be the unambiguous differentiation from its positional isomers. Isomers with the same elemental formula will have identical mass spectra but can exhibit different CCS values due to variations in their three-dimensional structure. For instance, altering the positions of the bromo, chloro, and iodo substituents on the methoxybenzene ring would likely result in distinct spatial arrangements, leading to measurable differences in their experimental CCS values.
Disclaimer: The following data tables are illustrative examples generated to demonstrate the potential application and data output of Ion Mobility-Mass Spectrometry for the specified compound and its potential isomers. To date, specific experimental CCS values for this compound have not been reported in the reviewed scientific literature.
Illustrative Data Table 1: Hypothetical CCS Values for Isomers of C₇H₅BrClIO
This table demonstrates how IM-MS could distinguish between positional isomers of the target compound. Each isomer, while having the same mass, would be expected to have a unique CCS value in a given drift gas.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Adduct | Drift Gas | Hypothetical CCS (Ų) |
| This compound | C₇H₅BrClIO | 345.8257 | [M+H]⁺ | N₂ | 151.2 |
| 4-Bromo-1-chloro-2-iodo-3-methoxybenzene | C₇H₅BrClIO | 345.8257 | [M+H]⁺ | N₂ | 153.5 |
| 2-Bromo-1-chloro-5-iodo-3-methoxybenzene | C₇H₅BrClIO | 345.8257 | [M+H]⁺ | N₂ | 149.8 |
Illustrative Data Table 2: Hypothetical CCS Values for Different Adducts of this compound
| Compound Name | Adduct | m/z | Drift Gas | Hypothetical CCS (Ų) |
| This compound | [M+H]⁺ | 346.8330 | N₂ | 151.2 |
| This compound | [M+Na]⁺ | 368.8149 | N₂ | 154.6 |
| This compound | [M+K]⁺ | 384.7889 | N₂ | 157.1 |
Computational and Theoretical Investigations of 5 Bromo 1 Chloro 2 Iodo 3 Methoxybenzene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule at the electronic level. For 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309), these methods can elucidate the complex interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies would be crucial in determining the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. The presence of multiple bulky substituents (iodine, bromine) and their interaction with the adjacent chloro and methoxy groups would likely lead to some distortion from a perfectly planar benzene (B151609) ring to alleviate steric strain.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP analysis would likely reveal a negative potential (red and yellow regions) around the oxygen atom of the methoxy group, indicating a site susceptible to electrophilic attack. The regions around the halogen atoms, particularly iodine and bromine, might exhibit a positive electrostatic potential on their outermost surface along the C-X bond axis (a phenomenon known as a "sigma-hole"), making them potential halogen bond donors. nih.govresearchgate.net The aromatic ring itself will have a complex potential map due to the competing effects of the substituents, with certain areas being more susceptible to electrophilic or nucleophilic attack. This analysis is critical for predicting how the molecule will interact with other reagents. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals are paramount in determining the reactivity and kinetic stability of a molecule.
In this compound, the HOMO is expected to be largely localized on the electron-rich methoxy group and the aromatic ring, making these the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring and the electronegative halogen atoms, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests a more reactive molecule. ekb.egyoutube.com FMO analysis provides a quantum mechanical basis for understanding the molecule's reaction pathways.
Computational Prediction of Molecular Descriptors and Reactivity Indices
Beyond electronic structure, computational methods can predict a variety of molecular descriptors that are crucial for understanding the physicochemical behavior of a compound.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of a molecule. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the TPSA is primarily determined by the oxygen atom of the methoxy group. Publicly available computed data indicates a TPSA value of 9.2 Ų. nih.gov This relatively low value suggests good potential for membrane permeability.
Predicted LogP and Lipophilicity Profiles
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent over a polar one. This is a critical parameter in medicinal chemistry and environmental science. Due to the presence of multiple large halogen atoms, this compound is expected to be highly lipophilic. Computationally predicted LogP values for this compound are around 3.9. nih.govuni.lu This high lipophilicity indicates that the compound will have low solubility in water and a preference for fatty or nonpolar environments.
Rotatable Bonds and Conformational Flexibility
The conformational flexibility of this compound is primarily dictated by the rotation of the methoxy group relative to the plane of the benzene ring. The bond connecting the methoxy oxygen to the aromatic ring (C3-O) is a rotatable bond. The orientation of the methyl group of the methoxy substituent with respect to the adjacent bulky iodine and chlorine atoms significantly influences the molecule's conformational energy landscape.
Computational studies on substituted anisoles and related methoxycyclohexanes provide insight into the preferred conformations. rsc.orgunicamp.br For anisole (B1667542) itself, the planar conformation where the methyl group lies in the plane of the benzene ring is the most stable. However, in heavily substituted systems like this compound, steric hindrance between the methyl group and the ortho-substituents (iodine and chlorine) would likely force the methoxy group out of the plane of the aromatic ring.
The torsional potential for the rotation around the C3-O bond would exhibit energy minima at specific dihedral angles. It is anticipated that the most stable conformer would adopt a geometry that minimizes the steric repulsion between the methyl group and the large halogen atoms at the C2 and C4 positions (relative to the methoxy group). In analogous systems, such as 2-substituted methoxycyclohexanes, the interplay of steric and electronic effects determines the conformational equilibrium. unicamp.br For this compound, a twisted conformation of the methoxy group is expected to be the global minimum.
To illustrate the potential conformational space, a simplified table of expected low-energy conformers is presented below. The dihedral angle (θ) represents the C2-C3-O-CH3 torsion.
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) (Estimated) | Description |
| A | ~60° | 0 | Twisted conformation minimizing steric clash. |
| B | ~120° | Higher | Eclipsed interaction with one of the ortho-halogens. |
| C | 0°/180° | Highest | Planar conformation with significant steric hindrance. |
Note: The relative energies are estimations based on principles from related substituted anisoles and have not been calculated specifically for this molecule.
Reactivity Sites Prediction (e.g., electrophilic/nucleophilic attack)
The prediction of reactivity sites in this compound is governed by the electronic effects of its substituents. The methoxy group (-OCH3) is a strong electron-donating group through resonance, while the halogens (Br, Cl, I) are electron-withdrawing through induction but weakly electron-donating through resonance. The interplay of these effects determines the electron density distribution around the aromatic ring, thus indicating the likely sites for electrophilic and nucleophilic attack.
Electrophilic Attack:
Benzene rings, being electron-rich, are generally susceptible to electrophilic attack. quora.comlibretexts.org The methoxy group at C3 is an activating group and directs electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the methoxy group are C2 and C4, and the para position is C6.
Position C2: Substituted with iodine.
Position C4: Hydrogen-substituted.
Position C6: Hydrogen-substituted.
Considering the directing effects, the most probable sites for electrophilic aromatic substitution are the unsubstituted C4 and C6 positions. Computational methods like Density Functional Theory (DFT) can be used to calculate the relative stabilities of the sigma-complex intermediates formed during electrophilic attack to predict the most favored site. nih.govfigshare.com Studies on halogenated phenols and anisoles show that local reactivity indices, such as the Fukui function, can also help in predicting the most susceptible sites for protonation, which is a form of electrophilic attack. acs.org Based on these principles, the C4 and C6 positions are the most likely targets for electrophiles.
Nucleophilic Attack:
Nucleophilic aromatic substitution is less common for benzenoid systems unless they are highly electron-deficient. quora.com The presence of multiple electron-withdrawing halogen atoms can make the ring more susceptible to this type of reaction, particularly under forcing conditions. The carbon atoms bonded to the halogens (C1, C2, and C5) are the potential sites for nucleophilic attack. The relative reactivity of these sites often correlates with the electrophilicity of the carbon atom and the stability of the halogen as a leaving group (I > Br > Cl). nih.gov Therefore, nucleophilic attack is most likely to occur at the carbon bearing the iodine atom (C2), followed by the carbon with the bromine atom (C5), and least likely at the carbon with the chlorine atom (C1).
The following table summarizes the predicted reactivity sites:
| Position | Substituent | Predicted Reactivity | Rationale |
| C1 | Chlorine | Potential site for nucleophilic attack | Electron-withdrawing group; Cl is a moderate leaving group. |
| C2 | Iodine | Most likely site for nucleophilic attack | Electron-withdrawing group; I is an excellent leaving group. |
| C4 | Hydrogen | Likely site for electrophilic attack | Ortho to the activating methoxy group. |
| C5 | Bromine | Likely site for nucleophilic attack | Electron-withdrawing group; Br is a good leaving group. |
| C6 | Hydrogen | Likely site for electrophilic attack | Para to the activating methoxy group. |
Simulation of Spectroscopic Properties
Prediction of NMR Chemical Shifts and Coupling Constants
Computational chemistry provides powerful tools for the prediction of NMR spectra, which can be invaluable for the structural elucidation of complex molecules like this compound. The calculation of 13C and 1H NMR chemical shifts is typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. rsc.org For molecules containing heavy atoms like iodine and bromine, relativistic effects can be significant and may require more advanced computational models for high accuracy. nih.gov
The predicted chemical shifts for the aromatic protons and carbons are highly dependent on the electronic environment created by the substituents. The electron-donating methoxy group will shield the ortho and para positions, while the electronegative halogens will deshield the carbons to which they are attached.
A table of predicted 13C NMR chemical shifts, based on general principles and data from analogous halogenated anisoles, is provided below. These are estimations and would require specific DFT calculations for accurate values.
| Carbon Atom | Predicted 13C Chemical Shift (ppm) (Estimated Range) | Influencing Factors |
| C1 | 115-125 | Attached to Chlorine |
| C2 | 90-100 | Attached to Iodine (heavy atom effect) |
| C3 | 155-165 | Attached to Methoxy group |
| C4 | 110-120 | Ortho to Methoxy, Meta to Bromine/Chlorine |
| C5 | 110-120 | Attached to Bromine |
| C6 | 125-135 | Para to Methoxy, Ortho to Chlorine |
| -OCH3 | 55-65 | Methoxy carbon |
The two aromatic protons at C4 and C6 would appear as doublets in the 1H NMR spectrum due to coupling with each other. The proton at C4 would likely be more shielded (lower ppm) than the proton at C6 due to its position relative to the electron-withdrawing halogens.
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed using harmonic approximation within DFT. mdpi.comscirp.org The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.
For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm-1 region.
C-O stretching: The stretching of the aryl-ether C-O bond will likely appear in the 1200-1300 cm-1 region.
C-X stretching (X=Cl, Br, I): The carbon-halogen stretching vibrations will be found in the lower frequency region of the spectrum. C-Cl stretches are typically in the 550-850 cm-1 range, while C-Br and C-I stretches appear at even lower wavenumbers. scirp.org
Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1400-1600 cm-1 region.
The table below provides an estimated overview of the key vibrational frequencies.
| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Spectrum |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| -CH3 Stretch (in -OCH3) | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-O (Aryl-Ether) Stretch | 1200 - 1300 | IR, Raman |
| C-Cl Stretch | 550 - 850 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
| C-I Stretch | 450 - 600 | IR, Raman |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a vital tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving complex molecules like this compound. rsc.orgmdpi.com A particularly relevant class of reactions for this compound is transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). acs.orgnih.govmdpi.com The presence of three different halogen atoms allows for selective and sequential functionalization.
The general mechanism for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. nih.gov The site-selectivity of the initial oxidative addition step is crucial and is influenced by the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the electronic and steric environment of the reaction site. researchgate.net
Theoretical studies can model the energy profile of the entire catalytic cycle for a specific cross-coupling reaction. By calculating the energies of reactants, intermediates, transition states, and products, the rate-determining step and the factors controlling regioselectivity can be identified. For this compound, it is expected that oxidative addition of a palladium(0) catalyst will occur preferentially at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond. nih.gov Transition state analysis would reveal the geometry of the activated complex during the C-X bond cleavage and the formation of the new C-C or C-heteroatom bond.
Non-Covalent Interactions and Intermolecular Forces in Crystalline or Solution Phases
Non-covalent interactions play a critical role in determining the solid-state packing of molecules in crystals and their behavior in solution. wikipedia.orglibretexts.orgrsc.org For this compound, several types of non-covalent interactions are expected to be significant.
In the crystalline phase, the arrangement of molecules will be dictated by a balance of attractive and repulsive forces to achieve the most stable packing. The prominent non-covalent interactions would include:
Halogen Bonding: The iodine, bromine, and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen of the methoxy group or the aromatic pi-system. mdpi.comresearchgate.net
π-π Stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces. The substitution pattern will influence the geometry of this stacking.
C-H···π Interactions: The aromatic C-H bonds can interact with the electron-rich pi-cloud of an adjacent ring.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-O and C-X bonds, leading to electrostatic interactions between molecules.
In solution, the nature of the solvent will determine the dominant intermolecular forces. libretexts.orglibretexts.org In nonpolar solvents, solute-solute interactions similar to those in the crystal might persist to some extent. In polar solvents, solute-solvent interactions, such as dipole-dipole forces, will be more significant. The study of non-covalent interactions in similar systems, like anisole complexes, provides a basis for understanding these forces. researchgate.netrsc.org
The following table summarizes the potential non-covalent interactions:
| Interaction Type | Description | Phase |
| Halogen Bonding | Interaction between a halogen atom and a nucleophilic site. | Crystalline, Solution |
| π-π Stacking | Interaction between aromatic rings. | Crystalline, Solution |
| C-H···π Interactions | Interaction of a C-H bond with a π-system. | Crystalline, Solution |
| Dipole-Dipole Forces | Electrostatic interaction between permanent dipoles. | Crystalline, Solution |
| London Dispersion Forces | Weak attractive forces due to temporary dipoles. | Crystalline, Solution |
Applications of 5 Bromo 1 Chloro 2 Iodo 3 Methoxybenzene in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecules
The strategic placement of bromo, chloro, and iodo substituents on the 3-methoxybenzene core makes 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309) a highly sought-after intermediate in organic synthesis. The inherent differences in the bond strengths of C-I, C-Br, and C-Cl bonds can be exploited in palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups in a regiocontrolled manner.
Synthesis of Polyhalogenated Aromatic Compounds with Diverse Functionalization
The presence of multiple, distinct halogen atoms on this compound allows for its use in the synthesis of a wide array of polyhalogenated aromatic compounds with diverse functionalities. The order of reactivity of the halogens in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl. This predictable reactivity allows for a stepwise approach to introduce different substituents at specific positions.
For instance, the more reactive iodo group can be selectively targeted in a Suzuki or Sonogashira coupling reaction, leaving the bromo and chloro groups intact for subsequent transformations. This sequential functionalization is a powerful tool for creating highly substituted and complex aromatic structures that would be challenging to synthesize through other methods. This approach is crucial for building libraries of compounds with varied substitution patterns for applications in medicinal chemistry and materials science.
Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Carbon-Halogen Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Iodine | ~57 | Highest |
| Bromine | ~71 | Intermediate |
| Chlorine | ~84 | Lowest |
This table illustrates the general trend in reactivity, which forms the basis for the selective functionalization of polyhalogenated compounds like this compound.
Construction of Fused Heterocyclic Systems
While direct examples of the use of this compound in the synthesis of fused heterocyclic systems are not extensively documented in readily available literature, its structure is well-suited for such applications. Fused heterocycles are core structures in many pharmaceuticals and natural products. The ortho-positioning of the iodo and chloro atoms in this compound could potentially be utilized in cyclization reactions to form five- or six-membered heterocyclic rings.
One can envision a synthetic strategy where the iodo group undergoes a cross-coupling reaction to introduce a side chain containing a nucleophilic group. Subsequent intramolecular cyclization via nucleophilic aromatic substitution of the adjacent chloro group would lead to the formation of a fused heterocyclic system. The remaining bromo and methoxy (B1213986) groups would then be available for further diversification of the resulting scaffold. For example, a sequential C-H functionalization reaction, a known method for creating dihydrobenzofurans, could be adapted for this substrate. nih.gov
Precursor for Glucopyranosyl-Substituted Benzyl-Benzene Derivatives
Patents related to the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, describe the preparation of glucopyranosyl-substituted benzyl-benzene derivatives. justia.comgoogle.com These syntheses often start from halogenated benzene (B151609) derivatives. Although not explicitly detailed for this compound, the general synthetic routes outlined in these patents can be applied.
A plausible synthetic pathway would involve a Grignard reaction or a metal-halogen exchange at the most reactive iodo- or bromo-position of this compound. The resulting organometallic species could then react with a protected gluconolactone (B72293) to form a C-glycoside. Subsequent reduction and deprotection steps would yield the final glucopyranosyl-substituted benzyl-benzene derivative. The remaining halogen atoms would offer sites for further modification to optimize the pharmacological properties of the molecule.
Table 2: Representative Synthetic Sequence for Glucopyranosyl-Substituted Benzyl-Benzene Derivatives
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Metal-Halogen Exchange | n-BuLi or i-PrMgCl | Aryllithium or Arylmagnesium species |
| 2 | C-Glycosylation | Protected Gluconolactone | C-Aryl Glucoside Intermediate |
| 3 | Reduction | Et3SiH, BF3·OEt2 | Benzyl-Benzene Intermediate |
| 4 | Deprotection | Acidic or Basic Conditions | Final Glucopyranosyl-Substituted Product |
This table outlines a general synthetic strategy based on patent literature for SGLT2 inhibitors.
Precursor for Methoxylated Polychlorinated Biphenyls (MeO-PCBs)
Methoxylated polychlorinated biphenyls (MeO-PCBs) are compounds of interest due to their presence in the environment and their biological activities. The synthesis of specific MeO-PCB congeners often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netnih.gov
This compound can serve as a valuable precursor for the synthesis of specific MeO-PCBs. For instance, a Suzuki coupling reaction between this compound and a suitable chlorophenylboronic acid could be employed. By carefully selecting the reaction conditions, the coupling can be directed to the most reactive carbon-iodine bond, leading to the formation of a methoxylated polychlorinated biphenyl (B1667301) with a defined substitution pattern. The remaining bromo and chloro substituents on the biphenyl scaffold can then be used for further chemical modifications if desired.
Precursor in Materials Science
The unique electronic properties conferred by the combination of electron-donating (methoxy) and electron-withdrawing (halogen) groups make this compound an interesting candidate for the development of new materials.
Development of Organic Electronic Materials
Polyhalogenated aromatic compounds are increasingly being explored for their potential in organic electronics. The introduction of halogen atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO) of organic molecules, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While specific research on the application of this compound in this area is not widely published, its structure suggests it could be a useful building block. Through sequential cross-coupling reactions, this compound can be incorporated into larger conjugated systems, such as oligomers and polymers, which are the active components in organic electronic devices. The presence of the methoxy group can enhance solubility and processability, while the halogens can be used to fine-tune the electronic properties and promote intermolecular interactions that are beneficial for charge transport.
Ligand Design for Catalysis
The strategic placement of multiple halogen atoms on the benzene ring of this compound offers a versatile platform for the design of novel ligands for metal-catalyzed reactions. The ability to selectively replace the iodo, bromo, and chloro substituents through sequential cross-coupling reactions enables the introduction of various coordinating groups, such as phosphines, amines, or other heteroatomic moieties, with high regiochemical control.
This step-wise functionalization is paramount in creating polydentate ligands with precisely defined steric and electronic properties. For instance, the most labile carbon-iodine bond can be selectively targeted in a first cross-coupling reaction, followed by reaction at the carbon-bromine bond, and subsequently at the more inert carbon-chlorine bond. This hierarchical reactivity allows for the construction of unsymmetrical ligands, which are often challenging to synthesize through other methods. The methoxy group at the 3-position also plays a crucial role, influencing the electronic nature of the aromatic ring and potentially participating in secondary coordination interactions with a metal center.
Research Findings:
While specific research detailing the use of this compound for ligand synthesis is not extensively documented in peer-reviewed literature, the principles of using polyhalogenated aromatics for this purpose are well-established. For example, related di- and tri-halogenated benzenes are routinely employed as precursors for the synthesis of phosphine (B1218219) ligands, which are pivotal in many catalytic processes, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The synthesis of such ligands typically involves the reaction of the halogenated aromatic compound with a phosphine source, such as diphenylphosphine, in the presence of a suitable catalyst.
The resulting ligands can be fine-tuned to modulate the activity and selectivity of the catalytic center. The nature and position of the remaining halogen atoms on the ligand backbone can also influence the catalytic performance by altering the ligand's electronic properties or by providing further sites for immobilization or secondary functionalization.
Table 1: Potential Ligand Structures Derivable from this compound and Their Catalytic Applications
| Ligand Type | Potential Synthesis Route | Potential Catalytic Applications |
| Monophosphine | Selective Suzuki or Sonogashira coupling at the C-I position, followed by reaction with a phosphine source. | Cross-coupling reactions, hydroformylation. |
| Diphosphine (unsymmetrical) | Sequential cross-coupling at C-I and C-Br positions with different phosphine groups. | Asymmetric hydrogenation, carbonylation reactions. |
| P,N-Ligands | Sequential coupling with a phosphine at one position and a nitrogen-containing heterocycle at another. | Heck reaction, C-H activation. |
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
The polyhalogenated and methoxy-substituted framework of this compound makes it a valuable intermediate in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Halogen atoms are prevalent in many bioactive compounds, where they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
The ability to introduce different functional groups at specific positions on the benzene ring through selective cross-coupling reactions allows for the construction of diverse molecular scaffolds from a single starting material. This modular approach is highly desirable in medicinal and agricultural chemistry for the generation of compound libraries for high-throughput screening.
Research Findings:
Although direct examples of the use of this compound in the synthesis of commercialized agrochemicals or pharmaceuticals are not readily found in the public domain, the patent literature contains numerous examples of structurally related polyhalogenated compounds as key intermediates. For instance, compounds like 5-bromo-1,2,3-trichlorobenzene (B1275738) are cited as important precursors for biologically active molecules. nih.gov The synthetic strategies employed for these related compounds can be extrapolated to this compound.
A plausible synthetic application would involve the sequential replacement of the halogens with various pharmacophores or groups that modulate the molecule's physicochemical properties. The methoxy group can also be a key feature for biological activity or can be demethylated to a hydroxyl group, providing another point for derivatization.
Table 2: Potential Bioactive Scaffolds from this compound
| Reaction at C-I | Reaction at C-Br | Reaction at C-Cl | Potential Bioactive Scaffold |
| Suzuki Coupling (Aryl group) | Sonogashira Coupling (Alkynyl group) | Buchwald-Hartwig Amination (Amine) | Highly substituted anilines and biaryls |
| Stille Coupling (Heterocycle) | Heck Reaction (Alkene) | Nucleophilic Substitution (Alkoxy) | Complex heterocyclic systems |
| Negishi Coupling (Alkyl group) | Suzuki Coupling (Aryl group) | --- | Substituted biaryl compounds |
Derivatization for Supramolecular Assemblies and Host-Guest Chemistry
The rich functionality of this compound provides a unique template for the design and synthesis of molecules capable of forming ordered supramolecular assemblies and participating in host-guest interactions. The halogen atoms can act as halogen bond donors and acceptors, while the aromatic ring can engage in π-π stacking interactions. The methoxy group can serve as a hydrogen bond acceptor.
By selectively replacing the halogen atoms with other functional groups, such as those capable of hydrogen bonding (e.g., carboxylic acids, amides) or other recognition motifs, it is possible to create molecules with a predisposition for self-assembly into well-defined architectures like liquid crystals, gels, or crystalline co-crystals.
Furthermore, the derivatization of this compound can lead to the formation of macrocycles or cage-like structures that can act as hosts for smaller guest molecules. The pre-organized substitution pattern on the benzene ring can be exploited to create cavities with specific sizes, shapes, and electronic properties, enabling selective guest binding.
Research Findings:
While there is no specific literature on the supramolecular chemistry of derivatives of this compound, the principles of crystal engineering and host-guest chemistry using halogenated aromatic compounds are well-established. Studies on other polyhalogenated benzenes have demonstrated their ability to form predictable supramolecular synthons through halogen bonding. The substitution of a bromine atom with a more polarizable iodine atom, as is the case in this molecule, can significantly influence the nature of these interactions.
The synthesis of macrocycles from halogenated precursors via repeated cross-coupling reactions is a common strategy. It is conceivable that a derivative of this compound could be used to create novel macrocyclic hosts.
Table 3: Potential Supramolecular Applications of Derivatives
| Derivative Type | Synthetic Approach | Potential Supramolecular Behavior |
| Di- or Tri-substituted with H-bonding groups | Sequential coupling to introduce carboxylic acids or amides. | Formation of hydrogen-bonded networks, gels. |
| Macrocyclic derivatives | Intramolecular coupling of a di-functionalized precursor. | Host-guest complexation, molecular sensing. |
| Extended π-systems | Coupling with aromatic or heteroaromatic units. | π-stacking interactions, formation of liquid crystals. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalyst Systems for Enhanced Efficiency
The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of existing substituents and the order of reactions. fiveable.meyoutube.com For a molecule like 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (B6164309), the primary challenge lies in the selective functionalization of the carbon-halogen bonds. The typical reactivity order for cross-coupling reactions is C–I > C–Br > C–Cl, which allows for a stepwise approach to modification. nih.gov However, future research will likely focus on developing novel catalyst systems that can override this inherent reactivity, enabling selective coupling at the less reactive C–Br or C–Cl bonds in the presence of the more reactive C–I bond.
Key areas for exploration include:
Ligand Development for Palladium Catalysts: The development of sophisticated ligands for palladium-based catalysts is a promising avenue. Research into catalyst systems that exhibit "atypical" selectivity, potentially influenced by ligand design or the formation of palladium clusters and nanoparticles, could enable previously inaccessible transformations. nih.gov
Alternative Metal Catalysis: Investigating catalysts based on metals other than palladium, such as nickel or copper, could provide alternative selectivity profiles for Csp²-Csp³ or Csp²-Csp² cross-coupling reactions. rsc.orgprinceton.edu These systems may offer different sensitivities to the steric and electronic properties of the substrate.
Photocatalysis: Visible light-mediated photocatalytic reactions offer a powerful and operationally simple method for forming complex molecular architectures and could be adapted for the selective functionalization of polyhalogenated aromatics. semanticscholar.org
These advanced synthetic strategies would move beyond traditional electrophilic aromatic substitution (EAS) reactions, which are foundational to benzene (B151609) functionalization but can be difficult to control in highly substituted systems. pnas.orgpressbooks.pub
| Catalyst System Type | Potential Research Focus | Targeted Selectivity | Relevant Coupling Reactions |
| Palladium-Phosphine Ligand Complexes | Design of sterically demanding or electronically unique ligands to control access to the metal center. | C-Br or C-Cl activation in the presence of C-I. | Suzuki, Kumada, Sonogashira, Buchwald-Hartwig |
| Nickel-Based Catalysts | Exploration of Ni(0)/Ni(II) catalytic cycles for cross-electrophile coupling. | Non-canonical site-selectivity based on substrate-catalyst interactions. | Kumada, Negishi |
| Copper-Catalyzed Reactions | Use of copper catalysts for C-N, C-O, and C-S bond formation. | Functionalization at positions less favorable for Palladium. | Ullmann Condensation |
| Metallaphotoredox Catalysis | Combining transition metal catalysis with photoredox cycles to enable novel bond formations under mild conditions. | Activation of specific C-X bonds through radical intermediates. | Csp³-Csp³ Coupling, Alkylation |
Investigation of Biological Activities of Derived Scaffolds in Relation to Structural Motifs
Halogenated natural products are a significant and growing class of compounds, with over 5000 identified. nih.gov Many of these, particularly brominated and chlorinated compounds isolated from marine algae and other organisms, exhibit a wide range of potent biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. nih.govmdpi.com
Given that the this compound scaffold contains multiple halogen atoms, its derivatives are prime candidates for biological screening. Future research should focus on:
Combinatorial Library Synthesis: Utilizing the selective cross-coupling methods described above to generate a diverse library of derivatives where each halogen is replaced with different functional groups.
Antimicrobial and Antifungal Screening: Testing the derived library against a panel of pathogenic bacteria (including resistant strains like MRSA) and fungi. Studies have shown that flavonoids containing bromine or chlorine atoms can exhibit significant antibacterial effects. nih.gov The presence of multiple halogens and a methoxy (B1213986) group on the benzene ring may enhance properties like membrane disruption or enzyme inhibition. nih.govmdpi.com
Anticancer and Cytotoxicity Assays: Evaluating the compounds for their ability to inhibit the growth of various cancer cell lines. The substitution pattern on the aromatic ring is critical for activity, and a library of derivatives would allow for the exploration of structure-activity relationships (SAR).
Enzyme Inhibition Studies: Targeting specific enzymes known to be important in disease pathways. For example, bromophenols have been shown to inhibit enzymes like isocitrate lyase, which is crucial for some pathogenic microbes. mdpi.com
The goal would be to correlate specific structural motifs—such as the type of substituent at the C1, C2, and C5 positions—with observed biological activity, guiding the design of more potent and selective therapeutic agents.
Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. nih.gov For this compound, advanced computational modeling can offer insights that are difficult to obtain through experimentation alone.
Future research in this area should include:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of the molecule. This can help predict the regioselectivity of further electrophilic aromatic substitution reactions and rationalize the observed reactivity in cross-coupling reactions. nih.govrsc.org Calculations can determine properties like local electron density, atomic charges (e.g., Hirshfeld charges), and molecular electrostatic potential, which are key descriptors of reactivity. nih.govnih.gov
Transition State Modeling: Simulating the potential energy surfaces for catalytic cross-coupling reactions. By calculating the energy barriers for oxidative addition at each of the C-I, C-Br, and C-Cl bonds with different catalyst systems, researchers can predict which catalysts are most likely to achieve non-canonical site selectivity. nih.gov This can guide the selection of ligands and reaction conditions, saving significant experimental effort.
Mechanism Elucidation: Investigating complex reaction mechanisms, such as concerted trimolecular pathways in electrophilic substitution, which may be more favorable than traditional two-step models under certain conditions. acs.org
Prediction of Physicochemical Properties: Modeling properties of potential derivatives, such as solubility, stability, and electronic properties (HOMO/LUMO energies), to identify candidates for applications in materials science (e.g., organic electronics) or with favorable pharmacokinetic profiles for drug development.
| Computational Method | Predicted Property / Application | Relevance to this compound |
| Density Functional Theory (DFT) | Electron density, atomic charges, electrostatic potential, reaction energy profiles. | Predicts the most nucleophilic/electrophilic sites, guiding synthetic strategy for substitutions and functionalization. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicts optical properties of derivatives for potential use as fluorescent probes or in electronic materials. |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biological macromolecules. | Simulates how derivatives might bind to a protein active site or partition between different phases. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths and types. | Quantifies the relative strengths of the C-I, C-Br, and C-Cl bonds to better understand their reactivity. |
Development of Analytical Methods for Trace Analysis and Purity Control in Synthetic Processes
The successful synthesis and application of derivatives of this compound depend on the ability to accurately monitor reactions and confirm the purity of products. The potential for forming multiple isomers during synthesis necessitates the development of robust analytical methods.
Future directions should focus on:
High-Resolution Chromatography: Developing optimized gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. Given the complexity of potential reaction mixtures, high-resolution capillary GC columns or advanced HPLC stationary phases will be needed to separate the desired product from starting materials, intermediates, and regioisomeric byproducts. nih.gov
Mass Spectrometry (MS) Techniques: Utilizing GC-MS and LC-MS for unambiguous identification of products and impurities. The distinct isotopic patterns of bromine and chlorine provide a clear signature for mass spectrometry, aiding in structural confirmation. High-resolution mass spectrometry can confirm elemental composition. nih.gov
Quantitative Analysis: Establishing quantitative methods, such as GC with flame ionization detection (GC-FID) or HPLC with UV detection, using certified reference standards. This is crucial for determining reaction yields accurately and for quality control of the final compounds. nih.gov
Trace Contaminant Detection: Developing sensitive methods for detecting trace levels of residual catalysts (e.g., palladium) or unreacted starting materials in the purified products, which is particularly important for compounds intended for biological or materials applications.
Integration into Automated Synthesis Platforms for High-Throughput Experimentation
Automated synthesis is transforming chemical research by enabling faster, more efficient, and more reproducible experimentation. merckmillipore.comoxfordglobal.com Integrating a versatile building block like this compound into these platforms is a key future direction.
This integration would facilitate:
High-Throughput Reaction Screening: Using robotic platforms to rapidly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for selective cross-coupling at each of the three halogen positions. researchgate.net Automated synthesizers can perform hundreds of experiments in the time it would take to perform a few manually. merckmillipore.comoxfordglobal.com
Automated Library Generation: Programming an automated platform to execute multi-step reaction sequences. For example, the system could perform a selective Suzuki coupling at the iodine position, purify the product, and then use that intermediate in a subsequent Buchwald-Hartwig amination at the bromine position. merckmillipore.comsynplechem.com
Data-Driven Optimization: Combining automated synthesis with machine learning algorithms. The results from high-throughput experiments can be used to train models that predict the outcomes of future reactions, accelerating the discovery of novel transformations and optimal synthesis routes. oxfordglobal.com
This approach would dramatically accelerate the exploration of the chemical space accessible from this compound, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
